Cas no 349536-24-9 (Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-)

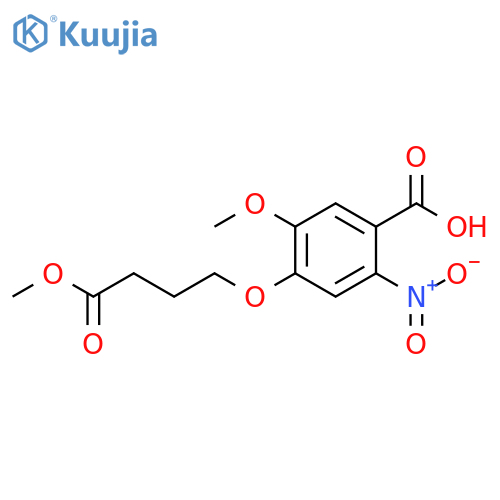

349536-24-9 structure

商品名:Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-

CAS番号:349536-24-9

MF:C13H15NO8

メガワット:313.260104417801

MDL:MFCD32067690

CID:5224321

Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-

-

- MDL: MFCD32067690

- インチ: 1S/C13H15NO8/c1-20-10-6-8(13(16)17)9(14(18)19)7-11(10)22-5-3-4-12(15)21-2/h6-7H,3-5H2,1-2H3,(H,16,17)

- InChIKey: QGSHWDKXHZESNM-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC(OC)=C(OCCCC(OC)=O)C=C1[N+]([O-])=O

Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1000143-5g |

5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic acid |

349536-24-9 | 95% | 5g |

$2800 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1000143-5g |

5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic acid |

349536-24-9 | 95% | 5g |

$2300 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1000143-5g |

5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic acid |

349536-24-9 | 95% | 5g |

$2300 | 2025-02-22 |

Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro- 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

349536-24-9 (Benzoic acid, 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitro-) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量